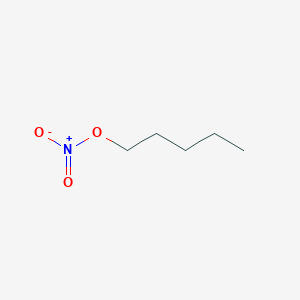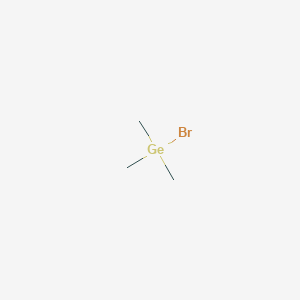
Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer
Vue d'ensemble
Description
Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer, also known as Polyethylene Glycol (PEG), is a synthetic polymer that has been widely used in various industries due to its unique properties. PEG is a water-soluble, odorless, and tasteless compound that has been extensively studied for its applications in scientific research.
Mécanisme D'action
PEG works by forming hydrogen bonds with water molecules, which allows it to solubilize hydrophobic molecules. It also forms a protective coating around proteins and other biomolecules, which prevents their denaturation or aggregation. PEG can also alter the pharmacokinetics of drugs by increasing their half-life and reducing their clearance.
Effets Biochimiques Et Physiologiques
PEG has been shown to have a low toxicity profile in vitro and in vivo studies. However, high molecular weight PEGs (>10,000 Da) can induce renal damage and immunogenic responses in some individuals. PEG can also affect the activity of enzymes and alter the conformation of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
PEG has several advantages for lab experiments, such as its ability to solubilize hydrophobic molecules, its non-toxic and non-immunogenic properties, and its ability to alter the pharmacokinetics of drugs. However, PEG can also interfere with some assays and alter the activity of enzymes. The choice of PEG molecular weight and concentration should be carefully considered based on the specific experiment.
Orientations Futures
There are several future directions for the use of PEG in scientific research. One area of interest is the development of PEG-based biomaterials for tissue engineering and regenerative medicine. PEG can also be used for the delivery of gene therapy vectors and nanoparticles. Further studies are needed to optimize the use of PEG in these applications and to address any potential toxicity concerns.
Méthodes De Synthèse
PEG is synthesized by the polymerization of ethylene oxide. The process involves the addition of ethylene oxide to a starter molecule, which can be water, glycerol, or ethylene glycol. The reaction is catalyzed by an alkaline catalyst, such as potassium hydroxide or sodium hydroxide. The resulting product is a polymeric chain of repeating units of ethylene oxide.
Applications De Recherche Scientifique
PEG has a wide range of applications in scientific research. It is commonly used as a surfactant, a lubricant, and a solubilizing agent. PEG is also used in protein purification, drug delivery, and tissue engineering. Due to its non-toxic and non-immunogenic properties, PEG has been extensively studied for its applications in biomedical research.
Propriétés
IUPAC Name |
ethenoxymethoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZYNIDEOOVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-33-2 | |
| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864148 | |
| Record name | [(Ethenyloxy)methoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenoxymethoxyethene | |
CAS RN |
111-38-6, 9003-33-2 | |
| Record name | Ethene, 1,1′-[methylenebis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, 1,1'-[methylenebis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
